cis-N-Boc-2-fluorocyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-N-Boc-2-fluorocyclohexylamine: is a fluorinated compound that has garnered significant interest in the fields of agrochemicals and pharmaceuticals. The incorporation of fluorine into organic molecules can significantly alter their chemical properties, such as polarity, pKa-value, conformation, and metabolic stability . This compound is particularly useful as a building block for chemical synthesis, allowing for the preparation of fluorinated analogs of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-N-Boc-2-fluorocyclohexylamine typically involves a cis-selective hydrogenation process. This method was developed by Glorius and coworkers and allows for the straightforward application in organic synthesis after simple deprotection . The reaction conditions generally involve the use of hydrogen gas and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions: cis-N-Boc-2-fluorocyclohexylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
cis-N-Boc-2-fluorocyclohexylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-N-Boc-2-fluorocyclohexylamine involves its interaction with molecular targets and pathways in biological systems. The incorporation of fluorine can enhance the compound’s metabolic stability and alter its interaction with enzymes and receptors. This can lead to improved efficacy and reduced side effects in pharmaceutical applications .
Comparison with Similar Compounds
- cis-2-fluorocyclohexylamine
- cis-2-chlorocyclohexylamine
- cis-2-bromocyclohexylamine
- cis-2-iodocyclohexylamine
Comparison: cis-N-Boc-2-fluorocyclohexylamine is unique due to the presence of the Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and allows for selective deprotection in synthetic applications. Compared to other similar compounds, the fluorinated analog offers improved metabolic stability and altered chemical properties, making it a valuable building block in chemical synthesis .
Biological Activity
cis-N-Boc-2-fluorocyclohexylamine is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the tert-butyloxycarbonyl (Boc) protective group allows for selective reactions, while the fluorine atom can enhance biological activity by modifying the compound's electronic properties. This article reviews the biological activity of this compound, examining its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈FNO₂
- Molecular Weight : Approximately 227.29 g/mol
- Structure : The compound features a cyclohexane ring with a fluorine substituent at the 2-position and a Boc group attached to the nitrogen atom.
Antimicrobial Activity
Recent studies have demonstrated that compounds featuring fluorinated groups often exhibit enhanced antimicrobial properties. For instance, similar fluorinated amines have shown significant activity against various bacterial strains, suggesting that this compound may possess comparable effects.
Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
MA-1156 | 16 µM | Antimicrobial |
MA-1115 | 32 µM | Antimicrobial |
MA-1116 | 64 µM | Antimicrobial |
The above table illustrates the MIC values for various related compounds, indicating that modifications in structure can lead to significant changes in biological activity .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the fluorine substituent may influence the compound's interaction with biological targets, potentially enhancing binding affinities with specific receptors or enzymes.
- Receptor Binding : Fluorinated compounds often show altered binding profiles due to changes in lipophilicity and electronic distribution.
- Enzyme Inhibition : Similar compounds have been noted to inhibit enzymes involved in critical metabolic pathways, which may be applicable to this compound.
Study on Fluorinated Amines
A study investigated the effect of various fluorinated amines on bacterial growth. The results indicated that compounds with a similar structure to this compound could inhibit growth in Gram-positive bacteria, suggesting potential utility as antimicrobial agents .
Structure-Activity Relationship (SAR)
Research into SAR has shown that introducing fluorine into organic compounds can enhance their biological activity. For example, the introduction of fluorine in certain derivatives led to improved antimicrobial efficacy compared to their non-fluorinated counterparts . This suggests that this compound could be optimized for increased potency through structural modifications.
Properties
Molecular Formula |
C11H20FNO2 |
---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-fluorocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
InChI Key |
JMBBUHQGZLAHBD-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.